molecular formula C15H18N2O2 B2456524 Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate CAS No. 2460751-36-2

Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate

Cat. No.: B2456524
CAS No.: 2460751-36-2
M. Wt: 258.321
InChI Key: VTEIZNDJSPLBPA-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often require the use of a strong base and a suitable solvent.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step may involve the use of benzyl chloride and a base such as sodium hydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as benzyl chloride and sodium hydride are commonly used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
  • Benzyl 2,5-diazaspiro[3.5]non-7-ene-3-carboxylate

Uniqueness

Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate is unique due to its specific spirocyclic structure and the position of its functional groups. This uniqueness allows it to have distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14(19-10-13-6-2-1-3-7-13)17-11-15(12-17)8-4-5-9-16-15/h1-7,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEIZNDJSPLBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC12CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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